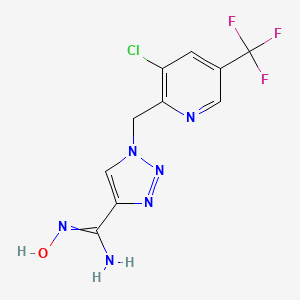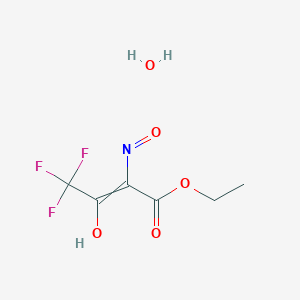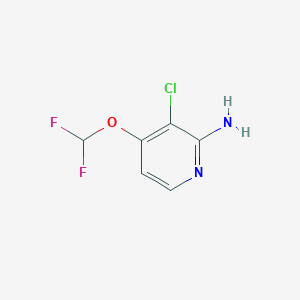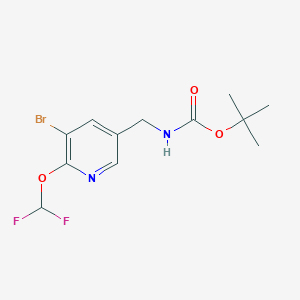
1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine”, it’s worth noting that compounds with similar structures can be synthesized using various methods. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure, incorporating both bromine and fluorine atoms, allows for selective reactions that can lead to the development of novel therapeutic agents. The presence of the difluoropyrrolidine moiety can be crucial for the biological activity of the final drug molecule .
Material Science
In material science, the compound’s halogenated aromatic structure makes it a candidate for creating polymers with specific properties. These properties could include increased resistance to degradation or altered electrical conductivity, which are essential for developing advanced materials for electronic devices .
Chemical Research
As a reagent, “1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine” is used in chemical research to study halogen bonding interactions. These interactions are fundamental to understanding molecular recognition processes that are pivotal in designing catalysts and supramolecular assemblies .
Organic Synthesis
The compound is employed in organic synthesis to introduce the 3-bromo-5-fluorophenyl group into target molecules. This can be particularly useful in the synthesis of complex organic compounds where precise functionalization is required .
Agrochemical Research
In agrochemical research, the compound could be used to synthesize new pesticides or herbicides. The bromine and fluorine atoms could potentially impart new modes of action against pests and weeds, contributing to more effective crop protection strategies .
Analytical Chemistry
“1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropyrrolidine” can be used as a standard or reference compound in analytical chemistry. Its well-defined structure allows for its use in calibrating instruments or validating analytical methods, such as chromatography or mass spectrometry .
Safety and Hazards
Mechanism of Action
Target of Action
The compound’s structure suggests it may be involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound could be related to its potential role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling, it may be involved in pathways where carbon–carbon bond formation is crucial .
Result of Action
If it participates in suzuki–miyaura cross-coupling, it could contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.
properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-3-8(4-10(13)5-9)6-16-2-1-11(14,15)7-16/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALGVNNSNSPZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)




![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)





![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)
